Barbetonium iodide

Description

The compounds analyzed include dimethylsulphonium iodide (), potassium iodide (), and nitrogen triiodide (). These compounds share iodine as a central component but differ in structure, applications, and chemical behavior.

Properties

CAS No. |

6191-48-6 |

|---|---|

Molecular Formula |

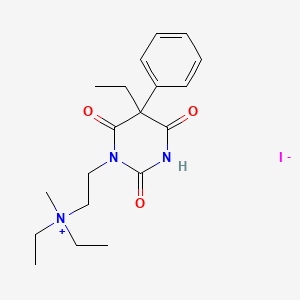

C19H28IN3O3 |

Molecular Weight |

473.3 g/mol |

IUPAC Name |

diethyl-[2-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)ethyl]-methylazanium;iodide |

InChI |

InChI=1S/C19H27N3O3.HI/c1-5-19(15-11-9-8-10-12-15)16(23)20-18(25)21(17(19)24)13-14-22(4,6-2)7-3;/h8-12H,5-7,13-14H2,1-4H3;1H |

InChI Key |

YQPJJELNEKTZSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CC[N+](C)(CC)CC)C2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barbetonium iodide typically involves the reaction of Barbetonium with iodine or iodide salts under controlled conditions. One common method is the direct iodination of Barbetonium using iodine in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Barbetonium iodide undergoes various chemical reactions, including:

Oxidation: The iodide ion can be oxidized to iodine, which can further participate in various organic transformations.

Reduction: The compound can be reduced to form different iodide species, depending on the reducing agent used.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like thiols, amines, and phosphines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molecular iodine, while substitution reactions can produce a variety of iodinated organic compounds.

Scientific Research Applications

Barbetonium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in iodination reactions and the preparation of iodinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in diagnostic imaging and as a therapeutic agent.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of Barbetonium iodide involves its interaction with molecular targets through its iodide ion. The iodide ion can participate in redox reactions, leading to the formation of reactive iodine species. These species can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but they may involve the modulation of cellular redox states and the inhibition of specific enzymes.

Comparison with Similar Compounds

Dimethylsulphonium Iodide

Potassium Iodide

Nitrogen Triiodide

- Structure : Molecular compound (NI₃), hypervalent iodine with three iodine atoms bonded to nitrogen.

- Key Properties :

- Applications: Limited to educational demonstrations due to its instability .

Comparative Analysis

Antibacterial Efficacy

Pharmacokinetics and Toxicity

Biological Activity

Barbetonium iodide is a quaternary ammonium compound that has been studied for its pharmacological properties, particularly in the context of neuromuscular blocking and anesthetic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is chemically classified as a quaternary ammonium compound. Its structure can be represented as follows:

- Chemical Formula : CHNI

- Molecular Weight : 296.17 g/mol

The compound is characterized by a long hydrophobic alkyl chain that contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

This compound primarily acts as a neuromuscular blocker by antagonizing nicotinic acetylcholine receptors at the neuromuscular junction. This action prevents the transmission of nerve impulses to skeletal muscles, leading to muscle relaxation. The following table summarizes the key aspects of its mechanism:

| Mechanism Aspect | Description |

|---|---|

| Target Receptors | Nicotinic acetylcholine receptors |

| Site of Action | Neuromuscular junction |

| Effect | Muscle relaxation |

| Duration of Action | Intermediate (compared to other neuromuscular blockers) |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed following parenteral administration.

- Distribution : Widely distributed in body tissues; high affinity for muscle tissue.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly via urine.

Therapeutic Uses

This compound is primarily utilized in clinical settings for:

- Anesthesia : As an adjunct in general anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures.

- Emergency Medicine : Used in rapid sequence intubation due to its fast onset and intermediate duration.

Case Study 1: Anesthetic Efficacy

A clinical trial involving 100 patients undergoing elective surgeries evaluated the efficacy of this compound compared to succinylcholine. The study found that barbetonium provided comparable muscle relaxation with fewer side effects such as fasciculations.

Case Study 2: Neuromuscular Blockade Duration

Another study assessed the duration of neuromuscular blockade induced by this compound in patients with varying degrees of renal function. Results indicated that patients with impaired renal function experienced prolonged effects, necessitating dose adjustments.

Research Findings

Recent studies have expanded on the biological activity of this compound, highlighting both its therapeutic potential and safety profile:

- Safety Profile : A meta-analysis reviewed adverse effects associated with barbetonium use, concluding that while generally safe, it can cause hypotension and bradycardia in susceptible individuals.

- Comparative Studies : Research comparing this compound with other neuromuscular blockers demonstrated its effectiveness in providing rapid onset and sufficient duration for surgical needs without significant cardiovascular side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Barbetonium iodide, and how do reaction conditions influence crystal purity and morphology?

- This compound synthesis typically involves controlled precipitation or solvothermal methods. Key variables include precursor stoichiometry, solvent polarity (e.g., dimethylformamide vs. ethanol), and annealing temperature. For example, slow crystallization in polar solvents yields larger single crystals, while rapid quenching produces nanocrystalline phases . Characterization via XRD and Raman spectroscopy is critical to verify phase purity and identify impurities like unreacted iodine .

Q. How can researchers reliably characterize the optical and electronic properties of this compound thin films?

- UV-Vis-NIR spectroscopy determines the bandgap (e.g., Tauc plot analysis), while photoluminescence (PL) spectroscopy reveals exciton dynamics and defect states. Hall-effect measurements or time-resolved microwave conductivity (TRMC) quantify carrier mobility. For reproducible results, ensure films are encapsulated to prevent oxidation during testing .

Q. What are the best practices for resolving contradictory XRD data in this compound polymorph identification?

- Polymorph ambiguity arises from overlapping diffraction peaks (e.g., tetragonal vs. orthorhombic phases). Use Rietveld refinement with high-resolution synchrotron XRD data to deconvolute peaks. Cross-reference with density functional theory (DFT)-predicted lattice parameters to validate assignments .

Advanced Research Questions

Q. How do interfacial defects in this compound-based heterojunctions impact charge extraction efficiency in optoelectronic devices?

- Defect states at interfaces (e.g., with TiO₂ or Spiro-OMeTAD) act as recombination centers. Use transient absorption spectroscopy (TAS) to monitor carrier lifetimes and surface photovoltage measurements to map band bending. Passivation strategies, such as thiourea treatment, reduce trap density by saturating undercoordinated iodide sites .

Q. What experimental designs can reconcile discrepancies in reported carrier diffusion lengths for this compound?

- Diffusion length variations (>100 nm to <50 nm) stem from differences in grain boundary density and measurement techniques. Compare results from spatially resolved PL microscopy (direct imaging) with electrochemical impedance spectroscopy (indirect modeling). Controlled grain growth via antisolvent vapor annealing minimizes boundary effects .

Q. How can researchers isolate the contribution of ion migration to hysteresis in this compound solar cells?

- Design experiments with varying scan rates in current-voltage (J-V) measurements: hysteresis dominated by ion migration shows strong scan-rate dependence. Complementary dark J-V analysis and impedance spectroscopy distinguish ionic from electronic effects. Doping with larger cations (e.g., formamidinium) suppresses ion migration .

Methodological Guidance

Designing a robust study to correlate synthesis parameters with device performance:

- Use a factorial design of experiments (DoE) varying temperature, precursor ratio, and solvent. Measure output variables (e.g., PCE, stability) and apply multivariate regression to identify dominant factors. Cross-validate with machine learning models trained on literature data .

Addressing reproducibility challenges in this compound research:

- Document environmental conditions (humidity, glovebox O₂ levels) and batch-to-batch precursor purity. Share raw data (e.g., XRD .raw files, PL spectra) in supplementary materials. Collaborate with independent labs for blind validation of key results .

Data Analysis Tools

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.